1-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
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Overview
Description
1-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a complex organic compound that belongs to the class of dibenzoxazepines This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethyl group, and a methanesulfonamide group attached to a dibenzo-oxazepine core
Scientific Research Applications
1-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Biological Research: It can be used as a tool compound to study cellular pathways and molecular interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide typically involves multiple steps:
Formation of the dibenzo-oxazepine core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted benzylamines and ortho-substituted benzaldehydes.
Introduction of the chlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl group is introduced to the dibenzo-oxazepine core.
Addition of the ethyl group: This can be done through alkylation reactions using ethylating agents.
Attachment of the methanesulfonamide group: This final step involves the reaction of the intermediate compound with methanesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution, while electrophilic substitution may require catalysts like aluminum chloride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the substituent introduced.
Comparison with Similar Compounds
Dibenzoxazepines: Compounds with similar core structures but different substituents.
Sulfonamides: Compounds with similar sulfonamide groups but different core structures.
Uniqueness: 1-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal and industrial chemistry.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4S/c1-2-25-19-5-3-4-6-21(19)29-20-12-11-17(13-18(20)22(25)26)24-30(27,28)14-15-7-9-16(23)10-8-15/h3-13,24H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHZFQDXRSJGKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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